[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
Description
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPCXQRPQWCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430849 | |
| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287118-98-3 | |
| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 3-(hydroxymethyl)phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Hydrolysis: 2-(Acetyloxy)benzoic acid and 3-(hydroxymethyl)phenol.
Oxidation: 2-(Acetyloxy)benzoic acid and 3-carboxyphenyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester involves its hydrolysis to release the active components. The ester bond is cleaved in biological systems, releasing 2-(Acetyloxy)benzoic acid and 3-(hydroxymethyl)phenol. These components can then interact with molecular targets and pathways, exerting their effects. For example, 2-(Acetyloxy)benzoic acid may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Functional Group Variations and Physicochemical Properties
The table below highlights key structural analogs and their functional group differences:
Key Observations :
- Hydroxymethyl vs. Methoxy Groups : The hydroxymethyl group in the target compound enhances hydrogen bonding capacity compared to methoxy analogs (e.g., 5-CA-2-HM-MCBX), improving aqueous solubility but reducing lipophilicity .
- Acetyloxy vs. Benzoyl Groups : The acetyloxy group in NCX 4017 is more prone to enzymatic hydrolysis than the dimethoxybenzoyl group in [3-(2,6-dimethoxybenzoyl)phenyl] acetate, enabling controlled drug release .
- Amino and Hydroxy Substitutions: Methyl 2-amino-3-hydroxybenzoate exhibits high polarity due to its amino and hydroxy groups, leading to faster renal excretion compared to the target compound .
Metabolic and Toxicological Profiles
- Esterase Sensitivity : NCX 4017 undergoes hydrolysis by esterases to release salicylic acid derivatives, a mechanism shared with ethyl 2-(3-(benzyloxy)phenyl)acetate but absent in methoxy-substituted analogs like [3-(2,6-dimethoxybenzoyl)phenyl] acetate .
- Toxicity Risks : Brominated analogs (e.g., 3-bromobenzoate derivatives in ) show higher cytotoxicity due to halogenated aromatic rings, whereas the hydroxymethyl group in NCX 4017 reduces such risks .
- Metabolic Byproducts: Hydroxymethyl groups (as in 5-CA-2-HM-MCBX) are susceptible to glucuronidation, while acetyloxy groups primarily generate acetic acid and phenolic intermediates .
Biological Activity
Overview
[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate, also known as 2-(acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester, is an organic compound with the molecular formula C₁₆H₁₄O₅. This compound is primarily recognized for its role as an intermediate in the synthesis of nitroaspirin, a nitric oxide-releasing derivative of aspirin that is under investigation for various therapeutic applications, particularly in cardiovascular health.
Chemical Structure and Properties
The structure of this compound features a hydroxymethyl group attached to a phenyl ring and an acetoxybenzoate moiety. This unique combination contributes to its potential biological activity, including antimicrobial and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Functional Groups | Hydroxymethyl, Ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions that lead to the formation of active metabolites.
- Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, which may exhibit biological activities.
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid, potentially enhancing its pharmacological properties.
- Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups that may influence its biological activity.
Biological Activities
Research has indicated that this compound possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. Its structural similarity to other benzoic acid derivatives supports this potential.
- Anti-inflammatory Effects : As a precursor to nitroaspirin, it may share similar anti-inflammatory mechanisms through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Pharmacokinetics : The compound's pharmacokinetic profile is still under investigation, but its role as an intermediate suggests it may have favorable absorption and distribution characteristics relevant for therapeutic use.
Case Studies and Research Findings
A recent study explored the biological activities of related compounds and highlighted the importance of structural modifications in enhancing efficacy. For example, NCX-4016 (a nitric oxide-releasing derivative) demonstrated significant immunomodulatory effects compared to non-nitric oxide-releasing analogs like NCX-4017, indicating that similar investigations into this compound could yield valuable insights into its potential therapeutic applications.
Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| Nitroaspirin (NCX-4016) | Yes | Yes | Nitric oxide donor |
| This compound | Potentially | Potentially | Intermediate in nitroaspirin synthesis |
| Aspirin | Yes | Yes | Established anti-inflammatory agent |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves esterification between 2-acetyloxybenzoic acid and 3-(hydroxymethyl)phenol. A base (e.g., triethylamine) is used to neutralize acidic byproducts. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Anhydrous dichloromethane or dimethylformamide (DMF) to enhance solubility.
- Catalyst use : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) for efficient activation of the carboxylic acid group.
Yields can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) should show signals for the acetyloxy group (~2.3 ppm, singlet) and hydroxymethyl protons (~4.5 ppm, broad).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) at m/z 300.1002 (calculated for CHO).
- FT-IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~3400 cm (hydroxyl stretch).
- Chromatographic Purity : ≥95% by reverse-phase HPLC .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Hydrolytic Degradation : Susceptible to ester hydrolysis in aqueous media (pH-dependent). Stability studies in buffers (pH 1–9) at 25°C/40°C show degradation follows first-order kinetics.
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the ester bond.
- Storage Recommendations : –20°C in anhydrous DMSO or under nitrogen atmosphere .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s metabolic pathways in in vitro models?
- Methodological Answer :
- Phase I Metabolism : Incubation with human liver microsomes (HLMs) reveals oxidation of the hydroxymethyl group to a carboxylic acid via alcohol dehydrogenase.
- Phase II Conjugation : Glucuronidation at the hydroxyl group, confirmed by UPLC-QTOF-MS/MS (characteristic neutral loss of 176 Da).
- Enzyme Inhibition Studies : Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation by 60–70% .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., cyclooxygenase enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR) to assess binding affinity. The acetyloxy group shows hydrogen bonding with Arg120.
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis set to calculate electrostatic potential surfaces, highlighting nucleophilic attack sites.
- MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-enzyme complexes .
Q. How can contradictory data on the compound’s antioxidant activity across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare DPPH radical scavenging (IC = 12 μM) vs. ORAC (oxygen radical absorbance capacity) assays under identical conditions (pH 7.4, 37°C).
- Redox Interference Testing : Rule out false positives by testing in the presence of catalase (removes HO) and metal chelators (e.g., EDTA).
- Structural Analog Comparison : Benchmark against known antioxidants (e.g., Trolox) to contextualize activity .
Q. What strategies are effective for analyzing degradation products in accelerated stability studies?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (40°C, 24h) to hydrolyze the ester bond, yielding 2-hydroxybenzoic acid and 3-(hydroxymethyl)phenol.
- LC-MS/MS Profiling : Use a C18 column with 0.1% formic acid in water/acetonitrile. Degradants identified via fragmentation patterns (e.g., m/z 138 for 2-hydroxybenzoic acid).
- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
